N-(3-methylbutan-2-yl)oxan-4-amine
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Overview
Description
N-(3-methylbutan-2-yl)oxan-4-amine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is primarily used for research purposes and is known for its unique structural properties.
Chemical Reactions Analysis
N-(3-methylbutan-2-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-methylbutan-2-yl)oxan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving biological systems to understand its interactions and effects.
Industry: It may be used in the development of new materials or chemical processes
Mechanism of Action
Comparison with Similar Compounds
N-(3-methylbutan-2-yl)oxan-4-amine can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
- N-(3-methylbutan-2-yl)oxan-4-ol
- N-(3-methylbutan-2-yl)oxan-4-one
These compounds share similar structural features but may differ in their chemical reactivity and applications .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)oxan-4-amine |
InChI |
InChI=1S/C10H21NO/c1-8(2)9(3)11-10-4-6-12-7-5-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
QZHZHYZTGJKRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCOCC1 |
Origin of Product |
United States |
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